molecular formula C17H25ClN2O2S B10965298 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine

Cat. No.: B10965298
M. Wt: 356.9 g/mol
InChI Key: LANGBUXFEYZYIA-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further substituted with a 3-chloro-2-methylphenyl group and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-cyclohexylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-4-cyclohexylpiperazine
  • 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine

Uniqueness: 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-cyclohexylpiperazine is unique due to the presence of both a cyclohexyl group and a 3-chloro-2-methylphenyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H25ClN2O2S

Molecular Weight

356.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-cyclohexylpiperazine

InChI

InChI=1S/C17H25ClN2O2S/c1-14-16(18)8-5-9-17(14)23(21,22)20-12-10-19(11-13-20)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-13H2,1H3

InChI Key

LANGBUXFEYZYIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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